![molecular formula C16H21N3OS2 B13792927 N-Cyclopropyl-2-(2-isopropyl-5,6-dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B13792927.png)
N-Cyclopropyl-2-(2-isopropyl-5,6-dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ACETAMIDE,N-CYCLOPROPYL-2-[[5,6-DIMETHYL-2-(ISOPROPYL)THIENO[2,3-D]PYRIMIDIN-4-YL]THIO]-: is a complex organic compound with a unique structure that includes a cyclopropyl group, a thieno[2,3-d]pyrimidine core, and an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ACETAMIDE,N-CYCLOPROPYL-2-[[5,6-DIMETHYL-2-(ISOPROPYL)THIENO[2,3-D]PYRIMIDIN-4-YL]THIO]- typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thieno[2,3-d]pyrimidine core, introduction of the cyclopropyl group, and the final acetamide formation. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be designed to maximize efficiency, minimize waste, and ensure consistent quality. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: ACETAMIDE,N-CYCLOPROPYL-2-[[5,6-DIMETHYL-2-(ISOPROPYL)THIENO[2,3-D]PYRIMIDIN-4-YL]THIO]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, ACETAMIDE,N-CYCLOPROPYL-2-[[5,6-DIMETHYL-2-(ISOPROPYL)THIENO[2,3-D]PYRIMIDIN-4-YL]THIO]- is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of ACETAMIDE,N-CYCLOPROPYL-2-[[5,6-DIMETHYL-2-(ISOPROPYL)THIENO[2,3-D]PYRIMIDIN-4-YL]THIO]- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
- ACETAMIDE,N-CYCLOPROPYL-2-[(5,6-DIMETHYL-2-PROPYLTHIENO[2,3-D]PYRIMIDIN-4-YL)THIO]-
- ACETAMIDE,N-CYCLOPROPYL-2-[(5,6-DIMETHYL-2-(1-METHYLETHYL)THIENO[2,3-D]PYRIMIDIN-4-YL)THIO]-
Comparison: Compared to similar compounds, ACETAMIDE,N-CYCLOPROPYL-2-[[5,6-DIMETHYL-2-(ISOPROPYL)THIENO[2,3-D]PYRIMIDIN-4-YL]THIO]- stands out due to its unique combination of functional groups and structural features
Propriétés
Formule moléculaire |
C16H21N3OS2 |
|---|---|
Poids moléculaire |
335.5 g/mol |
Nom IUPAC |
N-cyclopropyl-2-(5,6-dimethyl-2-propan-2-ylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide |
InChI |
InChI=1S/C16H21N3OS2/c1-8(2)14-18-15(21-7-12(20)17-11-5-6-11)13-9(3)10(4)22-16(13)19-14/h8,11H,5-7H2,1-4H3,(H,17,20) |
Clé InChI |
RDCCVZZRVRMLPY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC2=C1C(=NC(=N2)C(C)C)SCC(=O)NC3CC3)C |
Solubilité |
1.5 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({[2-(Dimethylamino)ethyl]amino}methyl)benzene-1,2-diol](/img/structure/B13792845.png)
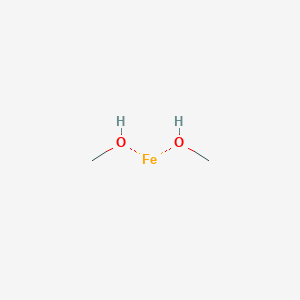

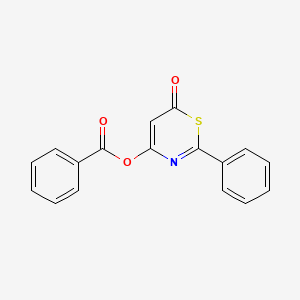
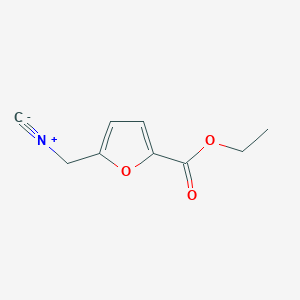

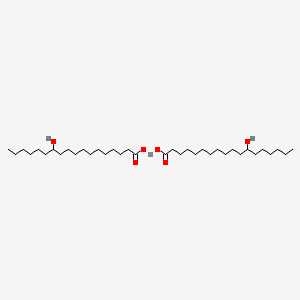
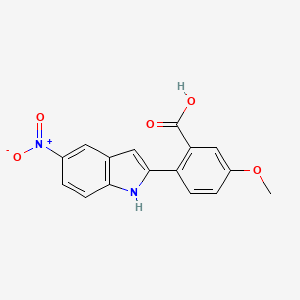


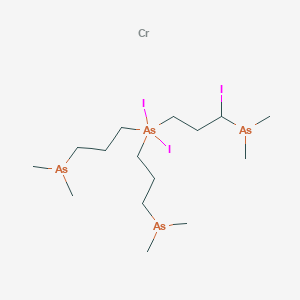
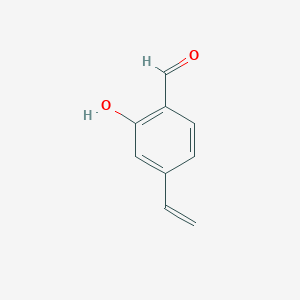
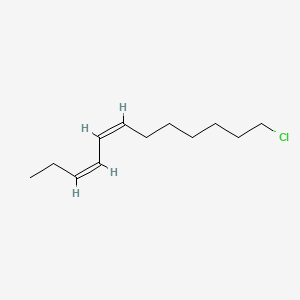
![[3-Amino-4-(2-hydroxyethoxy)phenyl]arsonic acid](/img/structure/B13792936.png)
